2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene
Overview
Description
2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H4F4N2O5 and its molecular weight is 284.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Trifluoromethoxylation
- Research Application : This study demonstrates the use of an isolable pyridinium trifluoromethoxide salt, prepared from the reaction of 4-dimethylaminopyridine with 2,4-dinitro(trifluoromethoxy)benzene. It acts as an effective trifluoromethoxide source for SN2 reactions to form trifluoromethyl ethers. This has implications in organic synthesis where trifluoromethyl ethers are of interest (Duran-Camacho et al., 2021).
Trifluoromethoxylation of Aliphatic Substrates
- Research Application : A reaction involving tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro(trifluoromethoxy)benzene under specific conditions generates a trifluoromethoxide anion. This is significant for the formation of aliphatic trifluoromethyl ethers and represents a novel method in the field of organic chemistry (Marrec et al., 2010).
Fluorescent Metal–Organic Frameworks
- Research Application : This study used a tetracarboxylate functionalized benzene-cored tetraphenylethene derivative, related to 2,4-dinitrobenzene, for constructing metal–organic frameworks (MOFs). These MOFs showed aggregation-induced emission (AIE) behavior and high photoluminescence efficiency, indicating potential in sensory applications, particularly for detecting nitro explosives in aqueous media (Deng et al., 2017).
Biological Activities in Plant-Soil Systems
- Research Application : This research focused on the biological activities of 2,4-Dinitrophenol in plant-soil systems. Although not directly utilizing 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene, it sheds light on the broader class of dinitro compounds and their interactions within ecological systems (Shea et al., 1983).
Dinitro-Based Molecular Devices
- Research Application : Investigating the properties of a proposed dinitro device, this study contributes to the understanding of molecular electronics. The research focuses on the behavior of the dinitro compound under various conditions, highlighting its potential use in molecular memory and related electronic applications (Seminario et al., 2002).
Reactions with Nitrogen Dioxide
- Research Application : This study examines the reaction of nitrogen dioxide with various dienes, including the formation of 1,4-dinitro compounds. While not directly involving this compound, it contributes to the broader understanding of the reactivity and applications of dinitro compounds in organic chemistry (Claridge et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1-fluoro-2,4-dinitrobenzene, are known to react with the amino group of amino acids .
Mode of Action
This could result in the formation of dinitrophenyl-amino acids .
Biochemical Pathways
The formation of dinitrophenyl-amino acids could potentially impact protein synthesis and function .
Result of Action
Potential effects could be inferred based on its possible role as an alkylating agent .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds could potentially influence the action, efficacy, and stability of 2,4-Dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene . .
Properties
IUPAC Name |
2,4-dinitro-1-(1,1,2,2-tetrafluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2O5/c9-7(10)8(11,12)19-6-2-1-4(13(15)16)3-5(6)14(17)18/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEJTWQARACQTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.